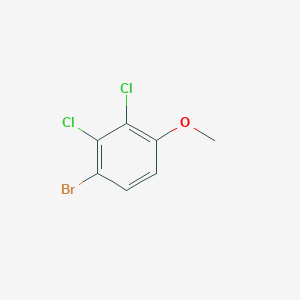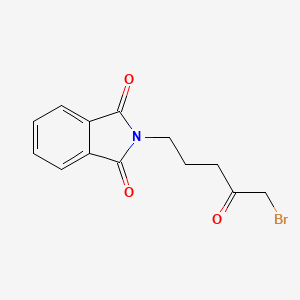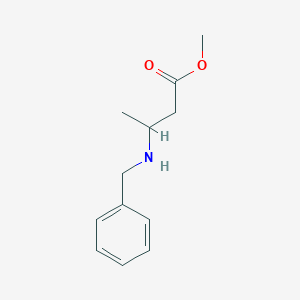
Methyl 3-(benzylamino)butanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate starts with N-alkylation of 2,4-dimethylaniline, followed by several steps including carbamoylation, hydrolysis, activation of the carboxylic acid, and intramolecular cyclization . Similarly, the synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester involves regioselective functionalization and demonstrates the complexity of synthesizing such molecules . These methods could potentially be adapted for the synthesis of methyl 3-(benzylamino)butanoate.
Molecular Structure Analysis
The molecular structure of methyl 3-(benzylamino)butanoate would consist of a benzyl group attached to an amino group, which is then linked to a butanoate ester. The structure of related compounds, such as the benzodiazepine derivative mentioned in paper , includes a complex ring system and functional groups that are strategically placed for biological activity. The structure of methyl 3-(benzylamino)butanoate would be less complex but may still exhibit interesting chemical and physical properties due to the presence of the benzylamino moiety.
Chemical Reactions Analysis
Compounds similar to methyl 3-(benzylamino)butanoate can undergo a variety of chemical reactions. For instance, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate is shown to be reactive in Michael additions and Diels–Alder reactions . Methyl 3-anilino-2-(benzoylamino)but-2-enoates undergo intramolecular cyclocondensation when heated . These reactions highlight the reactivity of the amino and ester groups, which could also be relevant for methyl 3-(benzylamino)butanoate in forming cyclic structures or in conjugate addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3-(benzylamino)butanoate can be inferred from related compounds. For example, methyl-substituted derivatives of 1,3,5-tris(diphenylamino)benzene form stable amorphous glasses, indicating that methyl groups can influence the physical state of a compound . The presence of the benzylamino group in methyl 3-(benzylamino)butanoate would likely affect its boiling point, solubility, and stability. The ester group would contribute to its reactivity and possibly its odor and taste.
Applications De Recherche Scientifique
Rhodium Complexes and Protein Labelling
Methyl 3-(benzylamino)butanoate, as a non-bifunctional analogue in a ligand form, has been used in the synthesis of Rhodium complexes. These complexes are notably employed for labeling proteins with Rhodium for potential applications in internal radiotherapy. The Rhodium complex of this ligand was characterized using various spectroscopic methods and X-ray crystallography. This application demonstrates the compound's relevance in therapeutic applications and biochemistry research (Efe et al., 1991).
Autoignition Chemistry in Biodiesel Fuel
In the context of biodiesel fuel, methyl 3-(benzylamino)butanoate plays a role as a surrogate for fatty acid esters. Research focusing on the thermodynamics and kinetics of its autoignition chemistry is critical for understanding and improving biodiesel fuels. This application is significant in the field of sustainable energy and environmental science (Jiao et al., 2015).
Antimicrobial Activity in Pharmaceutical Research
Methyl 3-(benzylamino)butanoate derivatives exhibit antimicrobial properties. This discovery is particularly relevant in the field of pharmaceutical research, where such compounds can be developed into antimicrobial agents, potentially addressing the growing issue of antibiotic resistance (Mickevičienė et al., 2015).
Synthetic Pathways in Organic Chemistry
This compound serves as a key intermediate in synthetic pathways for various biologically active compounds. Its role in these syntheses is pivotal for the creation of complex molecules, including ACE inhibitors, highlighting its importance in medicinal chemistry and drug development (Zhang et al., 2009).
Food Safety and Microbiology
In microbiological studies, especially in food safety, methyl 3-(benzylamino)butanoate's derivatives, such as 3-methyl-butanoic acid, have been used as markers to detect the presence of Staphylococcus aureus in food products. This application is vital in ensuring food safety and preventing foodborne illnesses (Hu et al., 2020).
Safety And Hazards
“Methyl 3-(benzylamino)butanoate” is classified as a combustible liquid and is harmful if swallowed . It is also harmful to aquatic life . Safety precautions include keeping away from heat, sparks, open flames, and hot surfaces . It is recommended to wash skin thoroughly after handling and avoid release to the environment . In case of swallowing, it is advised to call a poison center or doctor .
Propriétés
IUPAC Name |
methyl 3-(benzylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(8-12(14)15-2)13-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNDKMWWUARZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(benzylamino)butanoate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)
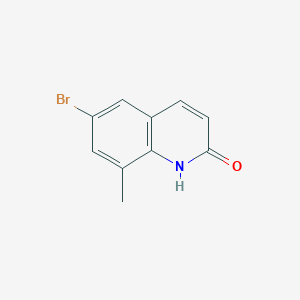
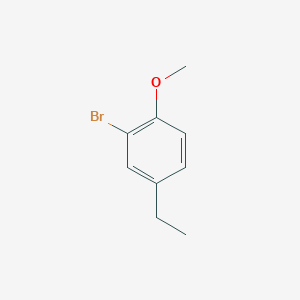


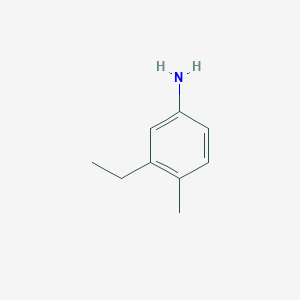
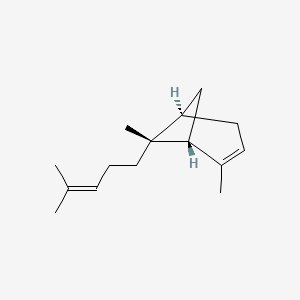
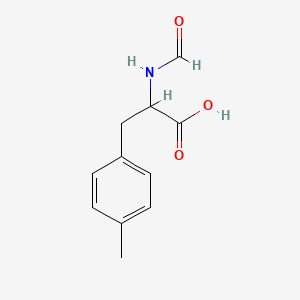
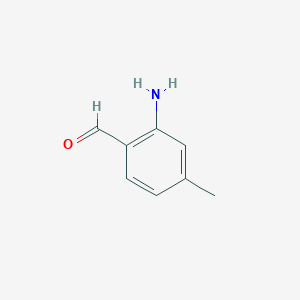
![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)
